molecular formula C8H14O3 B043783 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone CAS No. 33528-35-7

4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone

Cat. No. B043783
CAS RN: 33528-35-7
M. Wt: 158.19 g/mol
InChI Key: IJDSLTPBRBKENK-UHFFFAOYSA-N
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Patent
US07598244B2

Procedure details

A commercially available hexan-2,5-dion (137 g) was dissolved in benzene (300 ml). Thereafter, ethylene glycol (100 ml) and p-toluenesulfonic acid (11.4 g) were added to the solution, and the mixture was then dehydrated by heating to reflux for 5 hours. The reaction product was diluted with ethyl acetate, and then washed with an aqueous saturated sodium bicarbonate solution and a saturated saline solution. The organic layer was then dried over anhydrous sodium sulfate. The solvent was-distilled off under a reduced pressure, and the residue was subjected to vacuum distillation (80° C. to 82° C./3 mmHg) to obtain 4-(2-methyl[1,3]dioxolan-2-yl)butan-2-one (56.83 g).
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:8])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[CH2:9](O)[CH2:10][OH:11].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1.C(OCC)(=O)C>[CH3:6][C:5]1([CH2:4][CH2:3][C:2](=[O:8])[CH3:1])[O:11][CH2:10][CH2:9][O:7]1

Inputs

Step One
Name
Quantity
137 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
11.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed with an aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was-distilled off under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to vacuum distillation (80° C. to 82° C./3 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCO1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.